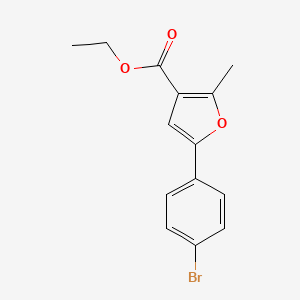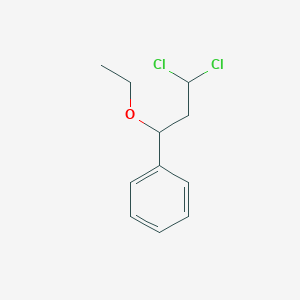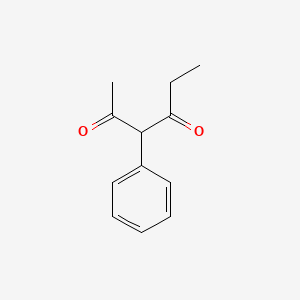![molecular formula C24H36O B14323629 1-[2-(Dodecyloxy)ethyl]naphthalene CAS No. 110027-30-0](/img/structure/B14323629.png)
1-[2-(Dodecyloxy)ethyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dodecyloxy)ethyl]naphthalene is an organic compound with the molecular formula C24H36O It is a derivative of naphthalene, where a dodecyloxyethyl group is attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecyloxy)ethyl]naphthalene typically involves the alkylation of naphthalene with a dodecyloxyethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the naphthalene and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Dodecyloxy)ethyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dodecyloxy)ethyl]naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 1-[2-(Dodecyloxy)ethyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or nucleic acids, affecting various molecular pathways. The dodecyloxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Dodecyloxy)ethyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-[2-(Octyloxy)ethyl]naphthalene: Similar structure but with a shorter alkyl chain, affecting its physical properties and applications.
1-[2-(Hexadecyloxy)ethyl]naphthalene: Longer alkyl chain, which may enhance its lipophilicity and membrane interactions.
1-[2-(Methoxy)ethyl]naphthalene: Shorter alkyl chain and different chemical properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which balances solubility, reactivity, and interaction with biological systems, making it suitable for a range of applications.
Eigenschaften
CAS-Nummer |
110027-30-0 |
|---|---|
Molekularformel |
C24H36O |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-(2-dodecoxyethyl)naphthalene |
InChI |
InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-13-20-25-21-19-23-17-14-16-22-15-11-12-18-24(22)23/h11-12,14-18H,2-10,13,19-21H2,1H3 |
InChI-Schlüssel |
UUJGUUAMIBLUON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)

![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)


![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

